molecular formula C11H9BrN4O3 B4286136 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B4286136
M. Wt: 325.12 g/mol
InChI Key: UHDVKIQIUCXILG-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula C11H8BrN5O3. It is a pyrazole derivative and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been implicated in the treatment of cancer, viral infections, and neurodegenerative diseases. 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has also been used as a tool compound to study the role of CK2 in various biological processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide are primarily related to its inhibition of CK2 activity. CK2 has been implicated in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit viral replication. However, the compound has also been found to have off-target effects on other kinases, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments include its specificity for CK2 and its ability to inhibit CK2-mediated cellular processes. However, the compound has also been found to have off-target effects on other kinases, which may limit its use in certain applications. Additionally, the compound has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain assays.

Future Directions

For research on 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide include the development of more potent and selective CK2 inhibitors, the identification of new cellular processes regulated by CK2, and the evaluation of the compound's potential therapeutic applications in cancer, viral infections, and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and the optimization of the compound's physicochemical properties may improve its use in lab experiments.

properties

IUPAC Name

4-bromo-2-methyl-N-(2-nitrophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O3/c1-15-10(7(12)6-13-15)11(17)14-8-4-2-3-5-9(8)16(18)19/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVKIQIUCXILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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